molecular formula C12H21NO3 B13936393 tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate

tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate

Cat. No.: B13936393
M. Wt: 227.30 g/mol
InChI Key: RHMCYMBQZIVTEO-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate: is a chemical compound with the molecular formula C12H21NO3. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group attached to a carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group can be deprotected to reveal a primary amine, which can further participate in additional chemical transformations .

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share similar functional groups, the length and branching of the carbon chain can vary, leading to differences in reactivity and applications.
  • Reactivity: The presence of different substituents can influence the reactivity of the propargyl and carbamate groups, affecting the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, some may be more suitable for bioconjugation, while others may be preferred in material science .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-(3-prop-2-ynoxypropyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-6-9-15-10-7-8-13(5)11(14)16-12(2,3)4/h1H,7-10H2,2-5H3

InChI Key

RHMCYMBQZIVTEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCC#C

Origin of Product

United States

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